molecular formula C11H11NO3 B1361014 (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid CAS No. 1018295-36-7

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

Cat. No. B1361014
M. Wt: 205.21 g/mol
InChI Key: JGESGOYJOOYVIT-UHFFFAOYSA-N
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Description

“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .

Scientific Research Applications

Stereochemical Investigations

Research demonstrates that (2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters react with methyl ethyl ketone, resulting in the formation of various diastereomeric mixtures. These findings provide valuable insights into the stereochemical properties of these compounds (El-Samahy, 2005).

Regioselective Additions

Another study highlights the regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, a reaction crucial for further chemical synthesis and potential applications in medicinal chemistry (Koz’minykh et al., 2006).

Synthesis of Mannich Bases

The synthesis of novel Mannich bases bearing pyrazolone moiety from 2-oxo-1,2-dihydro-indol-3-ylidene hydrazides showcases the compound's utility in creating new chemical entities, which can have various applications including in pharmaceuticals (Naik et al., 2013).

Synthesis of Novel Compounds

Further research illustrates the synthesis of various novel compounds using 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters, underscoring the compound's versatility in chemical synthesis (Koz’minykh et al., 2007).

Antimicrobial and Anti-Inflammatory Activities

The compound's derivatives have been explored for their antimicrobial and anti-inflammatory activities, indicating potential applications in therapeutic domains (Gadegoni & Manda, 2013).

Biological Evaluation

There's also research focusing on the synthesis, characterization, and biological evaluation of derivatives of this compound, which could lead to new insights in drug discovery and development (Muralikrishna et al., 2014).

Electochemical Studies

Electrochemical studies of similar compounds provide a deeper understanding of their reactivity and potential applications in various fields, including material science (Hu & Dryhurst, 1997).

Synthesis Methodologies

New methodologies for synthesizing N-substituted derivatives of the compound have been developed, showcasing the evolving techniques in chemical synthesis and their implications for industrial applications (Dudinov et al., 2001).

Safety And Hazards

The compound is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGESGOYJOOYVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649323
Record name (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

CAS RN

1018295-36-7
Record name (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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